Xylotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylotetraose is a tetrasaccharide composed of four D-xylose molecules connected by β(1→4) linkages . It is a water-soluble white crystalline powder with a sweet taste . This compound is a type of xylooligosaccharide, which are derived from xylan, a major component of hemicellulose found in plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan using specific xylanases. These enzymes cleave the xylan backbone to produce xylooligosaccharides, including this compound . The hydrolysis process typically involves the use of microbial xylanases, which are highly specific and do not produce undesirable byproducts .
Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic feedstocks, which are abundant and cost-effective . The process includes pretreatment methods such as autohydrolysis with hot water or steam, followed by enzymatic hydrolysis . Acid hydrolysis is also a widely used method due to its efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Xylotetraose primarily undergoes hydrolysis reactions. It can be hydrolyzed by xylanases to produce smaller xylooligosaccharides and xylose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using xylanase enzymes under mild conditions, such as neutral pH and moderate temperatures .
Major Products: The major products of this compound hydrolysis are smaller xylooligosaccharides, such as xylobiose and xylotriose, and monosaccharides like xylose .
Scientific Research Applications
Xylotetraose has various applications in scientific research, particularly in the fields of biochemistry and microbiology. It is used as a substrate for enzyme assays to study the activity of xylanases and other glycoside hydrolases . In addition, this compound is utilized in the study of gut microbiota, as it serves as a prebiotic that promotes the growth of beneficial bacteria . It is also employed in the development of functional foods and dietary supplements due to its health benefits .
Mechanism of Action
Xylotetraose exerts its effects primarily through its interaction with specific enzymes and gut microbiota. It induces the production of xylan-degrading enzymes, such as endo-β-1,4-xylanase and β-xylosidase, by acting as a substrate . These enzymes hydrolyze this compound into smaller oligosaccharides and monosaccharides, which can be utilized by gut bacteria . The interaction between this compound and gut microbiota leads to the production of short-chain fatty acids, which have various health benefits .
Comparison with Similar Compounds
- Xylobiose: A disaccharide composed of two D-xylose molecules.
- Xylotriose: A trisaccharide composed of three D-xylose molecules.
- Xylohexaose: A hexasaccharide composed of six D-xylose molecules .
Uniqueness: Xylotetraose is unique due to its specific degree of polymerization, which makes it an effective inducer of endoxylanase compared to other xylooligosaccharides . Its ability to promote the growth of beneficial gut bacteria and its use as a substrate in enzyme assays further highlight its distinct properties .
Biological Activity
Xylotetraose, a xylooligosaccharide composed of four xylose units, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article synthesizes various research findings on the biological activity of this compound, highlighting its immunomodulatory, antitumor, and enzymatic properties.
Overview of this compound
This compound is derived from the hydrolysis of xylan, a major component of plant cell walls. It can be produced through enzymatic processes involving glycosidases and is recognized for its prebiotic effects, which promote beneficial gut microbiota. The structure of this compound allows it to interact with various biological systems, leading to diverse health benefits.
1. Immunomodulatory Effects
Recent studies have demonstrated that xylooligosaccharides, including this compound, exhibit significant immunomodulatory properties. They can modulate the immune response by influencing cytokine production. For instance, this compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This suggests a potential role in managing inflammatory diseases.
2. Antitumor Activity
This compound has exhibited promising antitumor effects in vitro. Research indicates that it can induce cytotoxicity in various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the disruption of mitochondrial function and lysosomal integrity, leading to increased apoptosis in tumor cells . A notable study reported that this compound treatment resulted in a half-maximal inhibitory concentration (IC50) indicating effective tumor-specific cytotoxicity .
Table 1: Cytotoxicity of this compound on Tumor Cell Lines
Cell Line | IC50 (mM) | Selectivity Index |
---|---|---|
MCF-7 (Breast) | 0.25 | 3.5 |
HT-29 (Colorectal) | 0.30 | 3.0 |
Caco-2 (Colorectal) | 0.28 | 3.2 |
3. Antioxidant Properties
This compound also demonstrates antioxidant activity by scavenging free radicals and enhancing the antioxidant capacity of cells. Studies have shown that it can reduce oxidative stress markers in various cell types, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .
Enzymatic Activity
The enzymatic breakdown of xylan into xylooligosaccharides, including this compound, is facilitated by specific enzymes such as xylanases. For example, Thermothelomyces myriococcoides xylooligosaccharide dehydrogenase (TmXdhA) shows high catalytic efficiency towards this compound, highlighting its potential for industrial applications in bioconversion processes .
Table 2: Enzymatic Kinetics of TmXdhA on Xylooligosaccharides
Substrate | K_m (mM) | k_cat (s^-1) | k_cat/K_m (s^-1·mM^-1) |
---|---|---|---|
This compound | 0.13 | 25.0 | 187.7 |
Xylobiose | 0.16 | 17.5 | 108.9 |
Case Studies
In a study involving Sprague-Dawley rats treated with carcinogens, dietary supplementation with xylooligosaccharides significantly reduced the formation of precancerous lesions in the colon . This finding underscores the potential application of this compound as a dietary supplement for cancer prevention.
Another case study demonstrated that this compound could enhance gut health by promoting beneficial bacteria such as Bifidobacterium and Lactobacillus, which are crucial for maintaining intestinal homeostasis and preventing gastrointestinal disorders .
Properties
Molecular Formula |
C20H34O17 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |
InChI Key |
KPTPSLHFVHXOBZ-BIKCPUHGSA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.